molecular formula C9H21N2O4PS B5120983 {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid

{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid

Cat. No. B5120983
M. Wt: 284.32 g/mol
InChI Key: UNMAPOOGSZAKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(methylsulfonyl)amino)methyl}(1-piperidinylmethyl)phosphinic acid, also known as MMMP, is a phosphinic acid compound that has been the focus of extensive research due to its potential applications in the field of medicinal chemistry. MMMP is a potent inhibitor of a class of enzymes known as metalloproteases, which are involved in various physiological and pathological processes.

Mechanism of Action

{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid acts as a potent inhibitor of metalloproteases by binding to the active site of these enzymes and preventing the cleavage of their substrates. Metalloproteases are involved in various physiological and pathological processes such as tissue remodeling, wound healing, and cancer metastasis. By inhibiting these enzymes, {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid can modulate these processes and potentially lead to the development of novel therapies for various diseases.
Biochemical and Physiological Effects
{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid can inhibit the activity of various metalloproteases such as MMP-2, MMP-9, and MMP-13. {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid has also been shown to have anti-inflammatory and anti-angiogenic properties, which can potentially be used to treat various diseases such as arthritis and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid in lab experiments is its potent inhibitory activity against metalloproteases, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one limitation of using {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid is its potential toxicity, which can affect the viability of cells and tissues in vitro.

Future Directions

There are several future directions for research on {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid. One area of focus is the development of novel {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid analogs with improved selectivity and potency against specific metalloproteases. Another area of focus is the evaluation of the in vivo efficacy and safety of {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid and its analogs in animal models of various diseases. Additionally, the potential use of {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid as a diagnostic tool for various diseases such as cancer is an area of interest for future research.
Conclusion
{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against metalloproteases makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid has various biochemical and physiological effects, and its potential therapeutic applications extend to diseases such as cancer, arthritis, and cardiovascular diseases. Despite its potential advantages, the potential toxicity of {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid is a limitation that needs to be addressed in future research.

Synthesis Methods

The synthesis of {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid involves a multi-step process that begins with the reaction of methylamine with methylsulfonyl chloride to yield N-methylsulfonylmethylamine. This intermediate is then reacted with 1-piperidinemethanol to yield the corresponding piperidine derivative. The final step involves the reaction of the piperidine derivative with diethyl phosphite and triethylamine to yield {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid.

Scientific Research Applications

{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid has been extensively studied for its potential applications in the field of medicinal chemistry. Its potent inhibitory activity against metalloproteases makes it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. {[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid has also been shown to have anti-inflammatory and anti-angiogenic properties, which further expands its potential therapeutic applications.

properties

IUPAC Name

[methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N2O4PS/c1-10(17(2,14)15)8-16(12,13)9-11-6-4-3-5-7-11/h3-9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAPOOGSZAKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CP(=O)(CN1CCCCC1)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid

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